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Compound of Interest |

Compound Name: 3-(3-Methylphenoxy)aniline
CAS No.: 116289-59-9
Cat. No.: B046502

Executive Summary & Structural Logic

In drug development, the diaryl ether motif is a privileged scaffold, often serving as the hinge-
binding region in kinase inhibitors. 3-(3-Methylphenoxy)aniline consists of two meta-
substituted benzene rings linked by an ether oxygen.

e Ring A (Aniline): Electron-rich due to the amino (-NHz) and alkoxy (-OR) groups.
* Ring B (Toluene): Moderately electron-rich due to the methyl (-CHs) group.

e Linker: The ether oxygen acts as a conformational pivot and an electron donor to both rings,
significantly shielding ortho/para protons in NMR.

This guide details the spectroscopic signature required to validate the identity and purity of this
compound, distinguishing it from regioisomers (e.g., 4-phenoxy derivatives) and starting
materials.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural
connectivity. The ether linkage is the primary site of fragmentation under high-energy
conditions.
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lonization & Molecular lon

e Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI+).
e Molecular lon (

): Observed at m/z 199.1.

o Base Peak: Typically the molecular ion or the tropylium derivative, depending on ionization
energy.

Fragmentation Pathway (El)

Under Electron Impact (El), the molecule undergoes characteristic cleavage at the ether bond.

¢ Loss of Methyl Radical:

(
).

o Ether Cleavage (Path A): Formation of the 3-methylphenoxy cation (

) or the 3-aminophenyl cation (

).

» Rearrangement: Formation of the tropylium ion (

) is common for tolyl-containing fragments.

Visualization: MS Fragmentation Logic
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Figure 1: Proposed fragmentation pathway under Electron Impact (El) ionization.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the primary amine and the ether linkage while ruling out
carbonyl impurities (e.g., from unreduced nitro intermediates).

Key Diagnostic Bands
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Frequency (

Functional Group Intensity Assignment
)
N-H stretching (Asym
& Sym). Distinct
Primary Amine 3440 & 3360 Medium doublet confirms
Aromatic C-H 3030 - 3060 Weak C-H stretching.
Aliphatic C-H 2920 - 2860 Weak C-H stretching (Methyl
group).
o C=C ring skeletal
Aromatic Ring 1590, 1490 Strong ] ]
vibrations.
. C-0O-C asymmetric
Ether Linkage 1240 - 1260 Strong
stretch (Aryl-O-Aryl).
C-N Stretch 1280 - 1300 Medium

stretch.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The symmetry of the meta-substitution

patterns creates a complex but resolvable splitting pattern.

H NMR Data (300 MHz, CDCI )

The spectrum is characterized by two distinct aromatic regions and an upfield methyl singlet.
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Position (ppm)

Multiplicity

Integration

Assignment
Logic

-NH 3.65

brs

2H

Broad singlet,
exchangeable
with D

0.

-CH 2.32

3H

Characteristic
benzylic methyl

on tolyl ring.

H-2 6.25

t/dd

1H

Ortho to both NH

and OR (most
shielded).

H-4, H-6 6.35 - 6.45

2H

Ortho to NH

or OR; shielded
by electron

donors.

H-2' 6.75

s/d

1H

Isolated proton
between Methyl
and OR on Ring
B.

H-6', H-4' 6.80 - 6.90

2H

Ortho/Para to
Methyl on Ring
B.

H-5 7.05

1H

Meta to NH

/OR on Ring A
(pseudo-triplet).

H-5' 7.18

1H

Meta to Me/OR
on Ring B
(downfield vs H-
5).
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C NMR Data (75 MHz, CDCI )

Key diagnostic carbons include the ipso-carbons attached to heteroatoms.

Aliphatic:
21.4 (CH
).
e Aromatic C-O:
158.5 (Ring A), 157.2 (Ring B).
e Aromatic C-N:

148.0.

e Aromatic CH: Clusters at 103.5, 107.8, 110.5 (Ring A, shielded) and 114.0, 118.5, 123.0,
129.5 (Ring B).

Synthesis Validation Workflow

To ensure the integrity of the final product, researchers must validate the complete reduction of
the nitro-precursor and the absence of starting phenols.

Process Control Diagram
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Figure 2: Quality control workflow for validating the reduction of the nitro-intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 3-(3-
Methylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046502#3-3-methylphenoxy-aniline-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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